molecular formula C15H16ClNO2S B2933126 N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-3-carboxamide CAS No. 1795196-28-9

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-3-carboxamide

Cat. No.: B2933126
CAS No.: 1795196-28-9
M. Wt: 309.81
InChI Key: RMBKMSBGKSGBSE-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-3-carboxamide is a synthetic compound featuring a thiophene-3-carboxamide core linked to a 2-(3-chlorophenyl)-2-methoxypropyl substituent. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and amide functionalities are critical .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-15(19-2,12-4-3-5-13(16)8-12)10-17-14(18)11-6-7-20-9-11/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBKMSBGKSGBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC=C1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine under suitable conditions.

    Attachment of the Chlorophenyl and Methoxypropyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Thiophene vs. Benzothiophene Derivatives
  • Target Compound : The thiophene ring is a five-membered aromatic system with one sulfur atom, offering moderate electron-rich character.
  • 3-Chloro-N-[3-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide (): Incorporates a benzothiophene (fused benzene-thiophene) system, increasing planarity and steric bulk. The extended aromatic system may enhance binding to hydrophobic pockets in biological targets but reduce solubility compared to thiophene .
Benzothiazole Derivatives ()

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide feature a benzothiazole core, which introduces a nitrogen atom and fused benzene ring.

Substituent Analysis

Chlorophenyl Groups
  • The 3-chlorophenyl group is common in the target compound and analogs (e.g., ). This substituent contributes to lipophilicity (logP) and may influence halogen bonding with biomolecular targets.
  • N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide (): Features dual chlorophenyl groups, significantly increasing hydrophobicity. The cyano group adds polarity, creating a balance that could affect membrane permeability .
Methoxypropyl vs. Aminopropyl Chains
  • The target compound’s 2-methoxypropyl group provides ether oxygen for hydrogen bonding and moderate hydrophilicity.
  • N-(3-aminopropyl)thiophene-3-carboxamide derivatives (): Replace methoxy with a primary amine, increasing basicity and hydrogen-bonding capacity. This alteration could enhance solubility but may lead to protonation-dependent pharmacokinetics .

Pharmacological Implications

  • Phenothiazine-Containing Analogs (): Compounds like N-[3-(10H-phenothiazinyl)-propyl]-3-chloro-4-oxo-1-azetidine-carboxamide incorporate phenothiazine, a moiety known for CNS activity.
  • Cyprofuram () : A γ-butyrolactone derivative with an N-(3-chlorophenyl) group. The lactone ring may improve oral bioavailability but introduce hydrolytic instability under acidic conditions .

Comparative Data Table

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiophene 2-(3-chlorophenyl)-2-methoxypropyl ~308.8 (estimated) Balanced lipophilicity, moderate solubility
3-Chloro-N-[3-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide Benzothiophene 3-chloro, propionamidophenyl 385.86 High hydrophobicity, planar structure
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Benzothiazole 3-chlorophenyl, trifluoromethyl 384.78 Electron-deficient core, metabolic resistance
Cyprofuram γ-Butyrolactone N-(3-chlorophenyl), cyclopropane 322.75 Lactone ring, hydrolytic sensitivity
N-(3-aminopropyl)thiophene-3-carboxamide Thiophene 3-aminopropyl 198.27 High solubility, basic amine

Research Findings and Hypotheses

  • Solubility : The target compound’s methoxypropyl group likely improves aqueous solubility compared to benzothiophene or benzothiazole analogs, which are more hydrophobic .
  • Metabolic Stability : The absence of ester or lactone groups (cf. cyprofuram) may reduce susceptibility to hydrolysis, enhancing metabolic stability .
  • Target Affinity : Thiophene’s smaller size compared to benzothiophene could allow better penetration into sterically constrained active sites, while the 3-chlorophenyl group maintains hydrophobic interactions .

Biological Activity

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-3-carboxamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring with a carboxamide functional group, a methoxypropyl side chain, and a chlorophenyl substituent. The molecular formula is C15H16ClN1O2SC_{15}H_{16}ClN_{1}O_{2}S with a molecular weight of 299.81 g/mol. The unique structural components contribute to its interaction with various biological targets.

Research indicates that this compound exhibits significant biological activity primarily through enzyme inhibition and protein interactions. The compound likely binds to specific receptors or enzymes, modulating their activity, which can lead to various pharmacological effects.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are often dysregulated in various diseases.
  • Protein Interactions : It may interact with proteins involved in signaling pathways, affecting cellular responses.

Biological Activity Data

Recent studies have demonstrated the compound's effectiveness in various biological assays, indicating its potential therapeutic applications.

Summary of Biological Activities

Activity Description
Enzyme InhibitionSignificant inhibition observed against specific target enzymes related to disease processes.
Anticancer PropertiesIn vitro studies suggest cytotoxic effects on cancer cell lines.
Anti-inflammatory EffectsExhibits properties that may reduce inflammation in cellular models.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study reported that this compound effectively inhibited the activity of certain kinases involved in cancer progression, suggesting its potential as an anticancer agent .
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated promising potency compared to existing chemotherapeutic agents .
  • Anti-inflammatory Activity : Research indicated that the compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines in macrophage models, highlighting its potential use in treating inflammatory diseases .

Q & A

Q. What computational tools predict metabolic pathways and toxicity?

  • Answer : Use in silico platforms like ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolites (e.g., oxidative demethylation or thiophene ring oxidation). ’s analogs underwent CYP450-mediated transformations, suggesting similar pathways . Toxicity risks (e.g., genotoxicity) can be assessed using Derek Nexus.

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